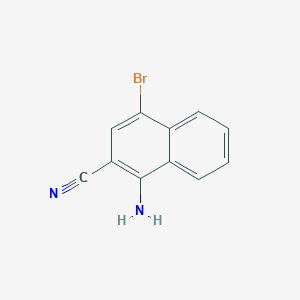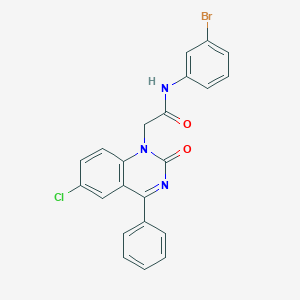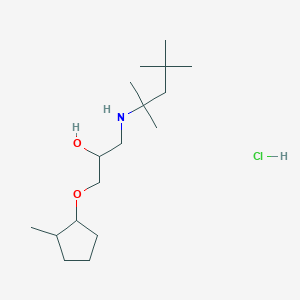
1-Amino-4-bromo-2-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-bromo-2-naphthonitrile is an organic compound with the molecular formula C11H7BrN2 It is a derivative of naphthalene, characterized by the presence of an amino group (-NH2), a bromine atom (-Br), and a nitrile group (-CN) attached to the naphthalene ring
Mécanisme D'action
Target of Action
Based on its structural similarity to other nitrile compounds, it may interact with various enzymes and receptors in the body .
Mode of Action
It’s known that nitrile compounds can undergo nucleophilic substitution reactions . In these reactions, the nitrile group (−C≡N) can act as a nucleophile, attacking electrophilic carbon atoms and leading to various biochemical changes .
Biochemical Pathways
Nitrile compounds are known to participate in various biochemical reactions, including nucleophilic substitutions . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The polar character of the nitro group in similar compounds results in lower volatility and water solubility . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
The biochemical changes induced by the compound, such as those resulting from nucleophilic substitution reactions, could potentially alter cellular functions and lead to various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-4-bromo-2-naphthonitrile. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-4-bromo-2-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), removing water to leave a nitrile group.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to produce hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
1-Amino-4-bromo-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the naphthalene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.
Oxidation: Various oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-Amino-4-bromo-2-naphthonitrile has several applications in scientific research:
Comparaison Avec Des Composés Similaires
1-Amino-4-bromo-2-naphthonitrile can be compared with other similar compounds, such as:
1-Amino-2-naphthonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-1-naphthonitrile:
2-Amino-1-naphthonitrile: The position of the amino and nitrile groups is reversed, leading to distinct chemical behavior.
Propriétés
IUPAC Name |
1-amino-4-bromonaphthalene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDYMLEXACTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887446.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2887450.png)

![2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid](/img/structure/B2887454.png)


![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2887458.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide](/img/structure/B2887460.png)
